

# (2,5-Dichloropyridin-3-yl)methanol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: (2,5-Dichloropyridin-3-yl)methanol

Cat. No.: B1288106

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## Technical Guide: (2,5-Dichloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for **(2,5-Dichloropyridin-3-yl)methanol**. This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.

## Chemical Structure and IUPAC Name

**(2,5-Dichloropyridin-3-yl)methanol** is a substituted pyridine derivative characterized by chlorine atoms at the 2 and 5 positions and a hydroxymethyl group at the 3 position.

- IUPAC Name: **(2,5-Dichloropyridin-3-yl)methanol**
- Synonyms: 2,5-Dichloropyridine-3-methanol, 2,5-Dichloro-3-hydroxymethylpyridine[1]
- CAS Number: 558465-93-3[1]
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>Cl<sub>2</sub>NO[1]

Chemical Structure:

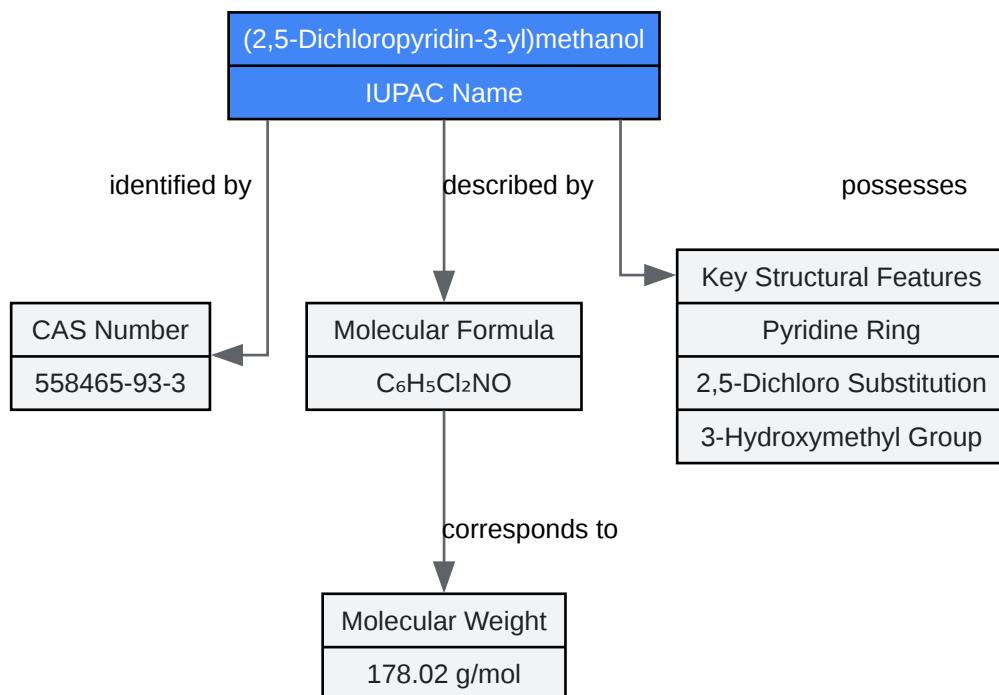
## Physicochemical and Computational Data

The key properties of **(2,5-Dichloropyridin-3-yl)methanol** are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Weight	178.02 g/mol	<a href="#">[1]</a>
Appearance	Colorless crystalline solid	<a href="#">[2]</a>
Melting Point	64-66 °C	
Boiling Point	292 °C	
Density	1.478 g/cm <sup>3</sup>	
Flash Point	130 °C	
Solubility	Low solubility in water; soluble in ethanol, ether, and acetone.	<a href="#">[2]</a>
pKa (Predicted)	12.0 ± 0.10	
LogP	1.8807	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	33.12 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donors	1	<a href="#">[1]</a>
Hydrogen Bond Acceptors	2	<a href="#">[1]</a>
Rotatable Bonds	1	<a href="#">[1]</a>

## Logical Relationship Diagram

The following diagram illustrates the key identifiers and structural characteristics of **(2,5-Dichloropyridin-3-yl)methanol**.



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Caption: Key identifiers and structural features of **(2,5-Dichloropyridin-3-yl)methanol**.

## Experimental Protocols

While this compound is commercially available, the following sections provide representative protocols for its synthesis and characterization for research purposes.

### Synthesis via Reduction of 2,5-Dichloronicotinic Acid

A plausible and standard method for the preparation of **(2,5-Dichloropyridin-3-yl)methanol** is the reduction of the corresponding carboxylic acid, 2,5-Dichloronicotinic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>).<sup>[3][4]</sup> An aldehyde is formed as an intermediate but is immediately reduced to the primary alcohol.<sup>[4]</sup>

Materials:

- 2,5-Dichloronicotinic acid
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Distilled water
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
- Nitrogen or Argon gas supply

**Procedure:**

- **Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
- **Reagent Preparation:** In the flask, prepare a suspension of  $\text{LiAlH}_4$  (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
- **Addition of Starting Material:** Dissolve 2,5-Dichloronicotinic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred  $\text{LiAlH}_4$  suspension at a rate that maintains the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

- Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH<sub>4</sub> by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Work-up: Filter the resulting granular precipitate (aluminum salts) through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
- Extraction: Combine the filtrate and washes. If necessary, add water to dissolve any remaining salts and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Purification: Combine the organic extracts, wash with saturated brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Final Purification: The crude **(2,5-Dichloropyridin-3-yl)methanol** can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.

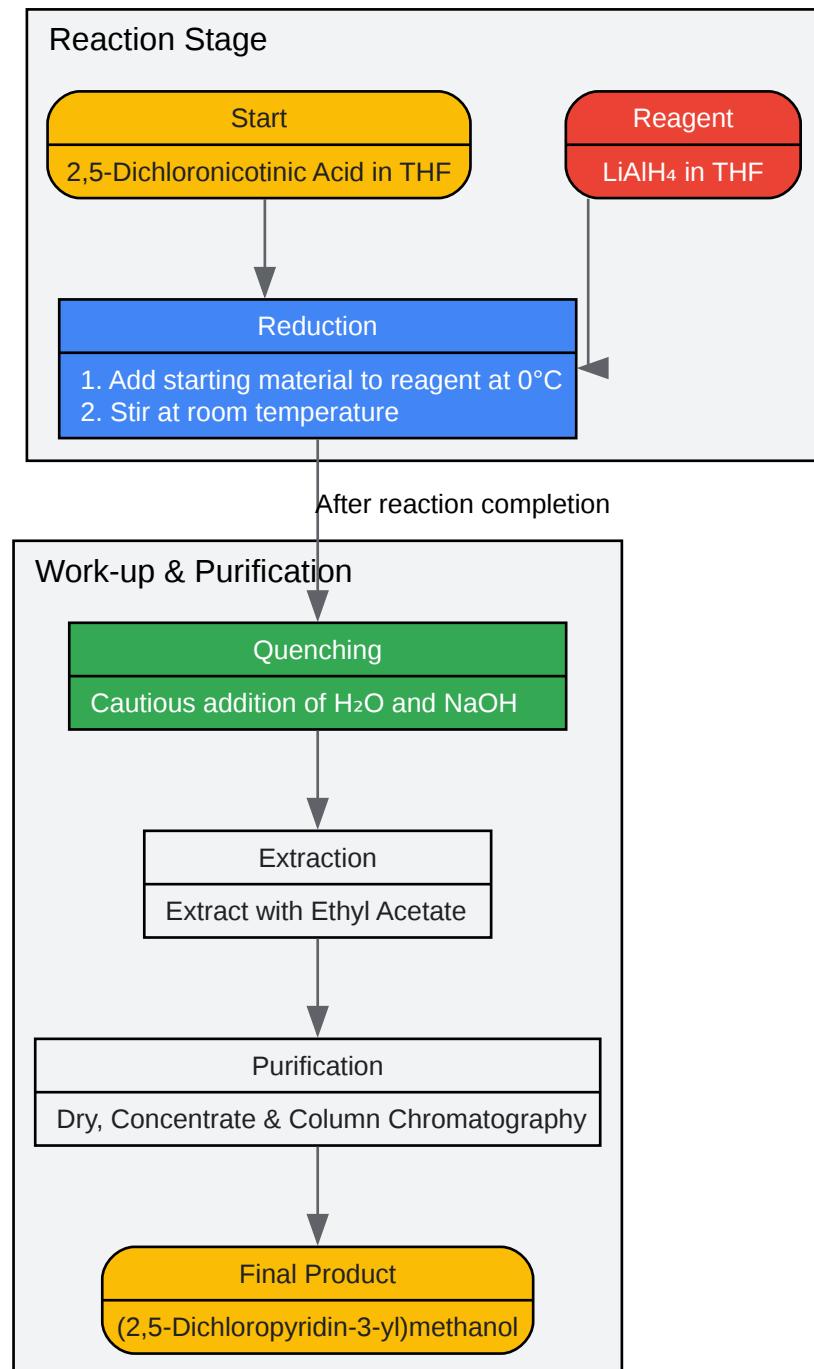
## Product Characterization

The identity and purity of the synthesized **(2,5-Dichloropyridin-3-yl)methanol** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra should be acquired to confirm the chemical structure. Expected <sup>1</sup>H NMR signals would include two distinct aromatic protons on the pyridine ring and a singlet for the methylene protons of the hydroxymethyl group, along with a broad singlet for the hydroxyl proton.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
- Mass Spectrometry (MS): Mass spectrometry (e.g., LC-MS or GC-MS) will confirm the molecular weight of the compound. The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

## Synthetic Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of **(2,5-Dichloropyridin-3-yl)methanol**.



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Caption: Experimental workflow for the synthesis of **(2,5-Dichloropyridin-3-yl)methanol**.

## Safety Information

- **(2,5-Dichloropyridin-3-yl)methanol** is considered to have low toxicity, but appropriate safety precautions should always be taken.[2]
- Avoid inhalation, ingestion, and direct skin contact.[2]
- Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the compound.[2]
- Lithium aluminum hydride (LiAlH<sub>4</sub>) is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas. It must be handled with extreme care under an inert atmosphere and away from moisture.
- All experimental work should be conducted in a well-ventilated fume hood.

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- To cite this document: BenchChem. [(2,5-Dichloropyridin-3-yl)methanol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288106#2-5-dichloropyridin-3-yl-methanol-chemical-structure-and-iupac-name>

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